

# Ethyl 5-Bromo-*valerate*: A Bifunctional Building Block for Chemical Innovation

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## Compound of Interest

Compound Name: *Ethyl 5-bromo-*valerate**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Ethyl 5-bromo-*valerate***, a versatile bifunctional molecule, serves as a crucial building block in a myriad of synthetic applications, ranging from pharmaceutical development to the synthesis of fine chemicals. Its unique structure, incorporating both an ester and a terminal alkyl bromide, allows for sequential or orthogonal reactions, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of **ethyl 5-bromo-*valerate***, complete with detailed experimental protocols and a summary of its quantitative data.

## Physicochemical Properties

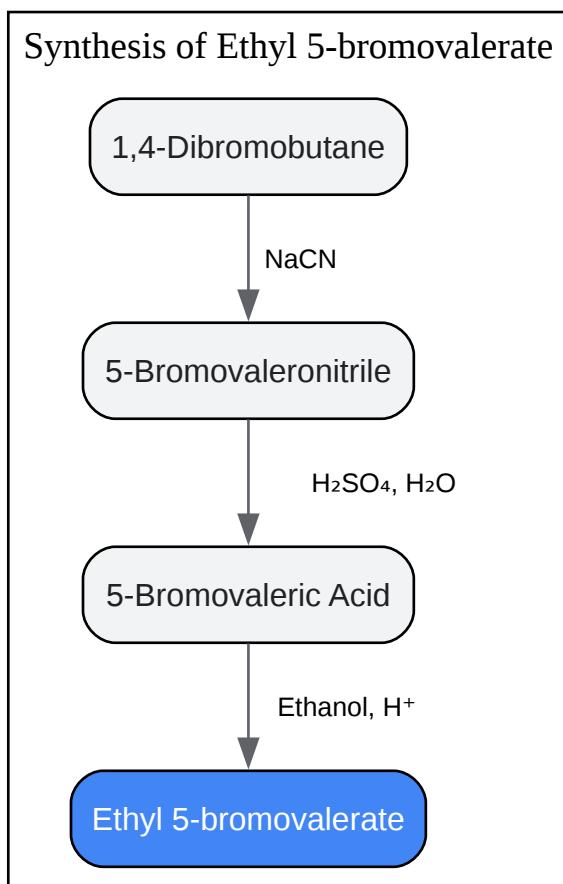
**Ethyl 5-bromo-*valerate*** is a colorless to pale yellow liquid with a characteristically fruity odor.<sup>[1]</sup> It is soluble in common organic solvents but has limited solubility in water.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	14660-52-7	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> BrO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	209.08 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	104-109 °C at 12 mmHg	<a href="#">[2]</a> <a href="#">[4]</a>
Density	1.321 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Refractive Index (n <sup>20</sup> /D)	1.458	<a href="#">[2]</a> <a href="#">[4]</a>

## Synthesis of Ethyl 5-Bromovalerate

The synthesis of **ethyl 5-bromovalerate** is typically achieved through the esterification of 5-bromovaleric acid. 5-Bromovaleric acid itself can be synthesized via several routes, including the ring-opening of  $\delta$ -valerolactone or the reaction of 1,4-dibromobutane with sodium cyanide followed by hydrolysis.[\[5\]](#)[\[6\]](#)

## Illustrative Synthetic Workflow



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Synthetic route to **Ethyl 5-bromovalerate**.

## Bifunctional Reactivity and Applications

The synthetic utility of **ethyl 5-bromovalerate** stems from the differential reactivity of its two functional groups. The terminal bromine atom is susceptible to nucleophilic substitution, while the ester group can undergo hydrolysis, amidation, or reduction. This allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.<sup>[7][8]</sup>

## Key Reactions and Applications

### 1. Synthesis of Amino Acid Derivatives:

**Ethyl 5-bromovalerate** is a key reagent in the synthesis of modified amino acids. For instance, it is used in the preparation of S( $\gamma$ -Carboxypropyl)-DL-homocysteine, a known inhibitor of the

enzyme Betaine Homocysteine S-methyltransferase (BHMT).[\[9\]](#)[\[10\]](#)

Experimental Protocol: Synthesis of S( $\gamma$ -Carboxypropyl)-DL-homocysteine

- Materials: DL-homocysteine, **ethyl 5-bromo- $\alpha$ -valerate**, sodium hydroxide, ethanol, water, hydrochloric acid.
- Procedure:
  - Dissolve DL-homocysteine in an aqueous solution of sodium hydroxide.
  - Add a solution of **ethyl 5-bromo- $\alpha$ -valerate** in ethanol dropwise to the stirred solution of DL-homocysteine at room temperature.
  - Stir the reaction mixture at room temperature for 24 hours.
  - Acidify the reaction mixture with hydrochloric acid to precipitate the product.
  - Filter the precipitate, wash with cold water, and dry under vacuum to yield S( $\gamma$ -Carboxypropyl)-DL-homocysteine.

## 2. Synthesis of Azido Compounds:

The bromide in **ethyl 5-bromo- $\alpha$ -valerate** can be readily displaced by an azide group to form ethyl 5-azido- $\alpha$ -valerate, a versatile intermediate for the introduction of nitrogen-containing functionalities via click chemistry or reduction to the corresponding amine.

Experimental Protocol: Synthesis of Ethyl 5-azido- $\alpha$ -valerate

- Materials: **Ethyl 5-bromo- $\alpha$ -valerate**, sodium azide, dimethylformamide (DMF), diethyl ether, water.
- Procedure:
  - Dissolve **ethyl 5-bromo- $\alpha$ -valerate** in anhydrous DMF in a round-bottom flask.
  - Add sodium azide to the solution and stir the mixture at room temperature overnight.

- Remove the DMF under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain ethyl 5-azidovalerate.

### 3. Precursor for Pharmaceuticals and Bioactive Molecules:

5-Bromo-**valeric acid** and its esters are important intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and for combating antibiotic resistance.[\[11\]](#)[\[12\]](#) They are also used in the synthesis of GABA ( $\gamma$ -aminobutyric acid) analogs, which have applications in neuroscience research.[\[13\]](#)[\[14\]](#)

## Role in Modulating Biological Pathways

The derivatives of **ethyl 5-bromo-*valerate*** can exhibit significant biological activity. As mentioned, S( $\gamma$ -Carboxypropyl)-DL-homocysteine, synthesized from **ethyl 5-bromo-*valerate***, acts as an inhibitor of Betaine Homocysteine S-methyltransferase (BHMT), a key enzyme in the methionine cycle. This pathway is crucial for regulating levels of homocysteine, an amino acid implicated in cardiovascular and neurological diseases.

Inhibition of BHMT by a derivative of **Ethyl 5-bromo-*valerate***.

## Spectroscopic Data

The structural characterization of **ethyl 5-bromo-*valerate*** is supported by various spectroscopic techniques.

- $^1\text{H}$  NMR: The proton NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), and three methylene groups in the valerate chain, with the methylene group adjacent to the bromine being the most deshielded.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the five carbons of the valerate chain.

- IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester group (around  $1735\text{ cm}^{-1}$ ).
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the bromine atom.

## Conclusion

**Ethyl 5-bromo-*valerate*** is a highly valuable and versatile bifunctional building block in modern organic synthesis. Its ability to undergo a variety of chemical transformations at its two distinct functional groups provides chemists with a powerful tool for the construction of complex and biologically active molecules. The applications highlighted in this guide, from the synthesis of enzyme inhibitors to precursors for novel pharmaceuticals, underscore the continued importance of this reagent in both academic research and industrial drug development.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 5-bromo-*valerate* | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-溴戊酸乙酯 98% (contains silver wool as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 5-bromo-*valerate* | 14660-52-7 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. delta-Valerolactone One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbino.com [nbino.com]
- 9. bocsci.com [bocsci.com]
- 10. Ethyl 5-bromo-*valerate* One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 11. nbino.com [nbino.com]

- 12. nbanno.com [nbanno.com]
- 13. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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